molecular formula C10H14FNO B13300470 2-(Butan-2-yloxy)-3-fluoroaniline

2-(Butan-2-yloxy)-3-fluoroaniline

Cat. No.: B13300470
M. Wt: 183.22 g/mol
InChI Key: UWENSUIMDXZORE-UHFFFAOYSA-N
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Description

2-(Butan-2-yloxy)-3-fluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a butan-2-yloxy group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with butan-2-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)-3-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom or the butan-2-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted anilines.

Scientific Research Applications

2-(Butan-2-yloxy)-3-fluoroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Butan-2-yloxy)-3-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.

    2-(Butan-2-yloxy)-4-fluoroaniline: Similar structure but with the fluorine atom at a different position on the benzene ring.

    2-(Butan-2-yloxy)-3-bromoaniline: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

2-(Butan-2-yloxy)-3-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them more suitable for certain applications, such as pharmaceuticals.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-butan-2-yloxy-3-fluoroaniline

InChI

InChI=1S/C10H14FNO/c1-3-7(2)13-10-8(11)5-4-6-9(10)12/h4-7H,3,12H2,1-2H3

InChI Key

UWENSUIMDXZORE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=CC=C1F)N

Origin of Product

United States

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